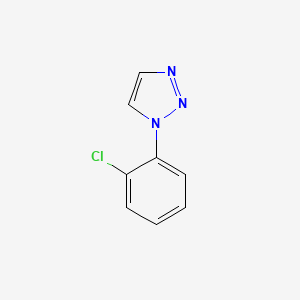

1-(2-Chlorophenyl)-1H-1,2,3-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66913-42-6 |

|---|---|

Molekularformel |

C8H6ClN3 |

Molekulargewicht |

179.6 g/mol |

IUPAC-Name |

1-(2-chlorophenyl)triazole |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H |

InChI-Schlüssel |

RHHWCAOVTWEDLM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N2C=CN=N2)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)N2C=CN=N2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical Properties, Stability, and Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole: A Technical Whitepaper

Executive Summary

The 1,2,3-triazole scaffold represents one of the most privileged nitrogen-containing heterocycles in modern medicinal chemistry and materials science. Specifically, 1-(2-Chlorophenyl)-1H-1,2,3-triazole serves as a highly specialized building block. The strategic placement of the ortho-chlorine atom on the N1-phenyl ring introduces unique steric and electronic parameters that dictate the molecule's 3D conformation, stability, and reactivity. This whitepaper provides an in-depth analysis of its chemical properties, thermodynamic stability, and a self-validating synthetic protocol designed for drug development professionals.

Structural Dynamics and Chemical Properties

Electronic Configuration and Aromaticity

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a 6π-electron aromatic system. Unlike unsubstituted 1,2,3-triazoles, which exist as an equilibrium mixture of 1H- and 2H-tautomers, the N1-aryl substitution permanently locks the molecule into the 1H-configuration1[1]. This locked tautomerism is critical for predictable structure-activity relationships (SAR) in drug design.

The molecule exhibits a strong dipole moment (typically between 4.8 and 5.6 Debye), which allows it to act as a robust bioisostere for amide bonds2[2]. The N2 and N3 atoms serve as excellent hydrogen-bond acceptors, mimicking the oxygen atom of a carbonyl group.

The Ortho-Chloro Effect

The 2-chloro substitution exerts a profound influence on the molecule's spatial geometry. Due to the significant steric bulk of the chlorine atom at the ortho position, there is a severe steric clash with the C5-proton of the triazole ring. To minimize this strain, the phenyl ring is forced to twist out of coplanarity with the triazole core, adopting a nearly orthogonal conformation. This 3D architecture is highly advantageous in targeted drug discovery, allowing the molecule to tightly fit into deep, narrow hydrophobic binding pockets of target proteins.

Quantitative Physicochemical Data

| Property | Value / Characteristic | Causality / Significance |

| Molecular Weight | 179.61 g/mol | Highly favorable for Lipinski's Rule of 5, ensuring optimal oral bioavailability. |

| Dipole Moment | ~4.8 – 5.6 Debye | High polarity strongly mimics amide bonds, enhancing target protein binding affinity. |

| Aromaticity | 6π electron system | Confers high chemical stability against hydrolysis and redox reactions. |

| Thermal Decomposition | > 200 °C | Stable under physiological and standard manufacturing conditions. |

| Tautomerism | Locked as 1H-isomer | N1-aryl substitution prevents 1H ⇌ 2H tautomerization, ensuring structural predictability. |

Comprehensive Stability Profile

The 1,2,3-triazole core is renowned for its exceptional stability across various stress conditions, making it an ideal pharmacophore2[2].

-

Thermal Stability: Thermogravimetric analysis (TGA) of 1-aryl-1,2,3-triazoles demonstrates that these compounds resist thermal degradation up to approximately 200–250 °C 3[3]. The deep thermodynamic well provided by the aromatic resonance energy means that decomposition—which requires breaking the ring to extrude nitrogen gas (N2)—has an exceptionally high activation energy barrier.

-

Chemical Stability: The ring is generally inert to severe hydrolytic, oxidizing, and reducing conditions. Unlike ester or amide linkages, the triazole ring cannot be easily cleaved by strong acids or bases.

-

Metabolic Stability: In biological systems, amides are rapidly degraded by proteases and amidases via nucleophilic attack at the electrophilic carbonyl carbon. The 1,2,3-triazole ring distributes its electron density across the aromatic π-system, entirely eliminating this electrophilic vulnerability while preserving the necessary spatial geometry.

Thermodynamic and metabolic stability profile of the 1,2,3-triazole core.

Self-Validating Synthetic Methodology

The most efficient and regioselective method for synthesizing 1-aryl-1H-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry"4[4]. To obtain the unsubstituted C4/C5 triazole, a protected terminal alkyne (trimethylsilylacetylene) is utilized, followed by desilylation.

Protocol: Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Phase 1: Preparation of 1-Azido-2-chlorobenzene (Diazotization/Azidation)

-

Reaction: Dissolve 2-chloroaniline (10 mmol) in 6M aqueous HCl (15 mL) and cool the mixture to 0 °C in an ice bath.

-

Diazotization: Slowly add a chilled solution of NaNO2 (11 mmol) in water dropwise. Causality: Maintaining 0 °C is critical to prevent the thermal decomposition of the highly unstable diazonium salt intermediate into a phenol.

-

Validation: Test the mixture with KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

-

Azidation: Add an aqueous solution of NaN3 (12 mmol) dropwise. Causality: The azide nucleophile displaces the diazonium group, driving the reaction forward via the entropically favorable release of N2 gas.

-

Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure. (Caution: Aryl azides are potentially explosive; avoid excessive heat).

Phase 2: CuAAC Click Reaction

-

Setup: Dissolve the crude 1-azido-2-chlorobenzene and trimethylsilylacetylene (TMS-acetylene, 11 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

-

Catalysis: Add CuSO4·5H2O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.

-

Validation: Stir at room temperature for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent until the UV-active azide spot is completely consumed.

-

Workup: Quench the reaction with a saturated aqueous EDTA solution. Causality: EDTA strongly chelates the copper catalyst, pulling it into the aqueous phase. This prevents heavy metal contamination in the final product and avoids metal-induced degradation during storage. Extract with dichloromethane and concentrate to yield the TMS-protected triazole.

Phase 3: Desilylation

-

Deprotection: Dissolve the intermediate in tetrahydrofuran (THF) and add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) at room temperature. Causality: The extremely high bond dissociation energy of the newly formed Silicon-Fluorine bond (~582 kJ/mol) acts as the thermodynamic driving force to cleave the C-Si bond, yielding the free C4-proton.

-

Purification: Purify the crude mixture via silica gel flash chromatography to isolate pure 1-(2-Chlorophenyl)-1H-1,2,3-triazole. Validate the final structure via 1H-NMR (look for the characteristic triazole C4 and C5 protons around δ 7.8-8.5 ppm) and LC-MS.

CuAAC Catalytic Cycle for 1-(2-Chlorophenyl)-1H-1,2,3-triazole synthesis.

Conclusion

The synthesis and application of 1-(2-Chlorophenyl)-1H-1,2,3-triazole demonstrate the profound utility of click chemistry in generating highly stable, sterically tuned pharmacophores. By locking the 1H-tautomer and utilizing the ortho-chloro effect to induce orthogonal 3D conformations, researchers can leverage this compound to probe complex biological targets that require high metabolic resistance and precise geometric fits.

References

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry URL

- 1,2,3-Triazoles: Synthesis and Biological Application IntechOpen URL

- Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL

- Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings Oriental Journal of Chemistry URL

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 3. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-1,2,3-triazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical properties, a detailed synthesis protocol, and its potential applications, underpinned by authoritative scientific literature.

Core Compound Properties

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a substituted aromatic triazole. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 66913-42-6 | [1] |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=CN=N2)Cl | |

| InChI Key | Not available |

Synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the corresponding triazole with high regioselectivity and in excellent yields.

The synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole would proceed via the reaction of 2-chlorophenyl azide with a suitable acetylene source.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole via CuAAC.

Detailed Experimental Protocol (Adapted from General CuAAC Procedures)

This protocol is an adapted procedure based on well-established methods for the synthesis of 1-aryl-1H-1,2,3-triazoles.[5][6] Researchers should optimize conditions for this specific substrate combination.

Materials:

-

2-Chlorophenyl azide

-

Calcium carbide (as an acetylene source) or acetylene gas

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water

-

Sodium ascorbate (if using a Cu(II) salt)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenyl azide (1.0 eq) in the chosen solvent system (e.g., DMF or tBuOH/H₂O).

-

Addition of Catalyst: Add Copper(I) iodide (0.05 - 0.1 eq). If using a Cu(II) salt like CuSO₄, add it along with a reducing agent such as sodium ascorbate (0.1 - 0.2 eq).

-

Introduction of Acetylene:

-

Using Calcium Carbide: Carefully add calcium carbide (1.5 - 2.0 eq) portion-wise to the reaction mixture. This will generate acetylene in situ.

-

Using Acetylene Gas: Bubble acetylene gas through the reaction mixture for a predetermined period.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chlorophenyl azide) is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

-

Structural Elucidation and Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the triazole ring protons, likely as doublets or singlets in the aromatic region (δ 7.5-8.5 ppm). The protons of the 2-chlorophenyl group will appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the triazole ring in the range of δ 120-140 ppm. The carbons of the 2-chlorophenyl ring will also resonate in the aromatic region (δ 120-135 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.61 g/mol ), along with an M+2 peak due to the isotopic abundance of chlorine.

Potential Applications and Biological Activities

The 1,2,3-triazole scaffold is a well-known pharmacophore and is present in numerous biologically active compounds.[7] Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 1,2,3-triazole derivatives have been investigated for their potential as anticancer agents, showing promising activity against various cancer cell lines.[8][9]

-

Antifungal and Antibacterial Activity: The triazole ring is a key component of several antifungal drugs. Novel triazole derivatives continue to be explored for their antimicrobial properties.[7][10]

-

Antiviral Activity: Certain 1,2,3-triazole-containing compounds have shown potential as antiviral agents.[8]

While specific biological studies on 1-(2-Chlorophenyl)-1H-1,2,3-triazole are not extensively reported, its structural similarity to other biologically active triazoles suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its specific biological profile.

Safety and Handling

Detailed safety information for 1-(2-Chlorophenyl)-1H-1,2,3-triazole is not available. However, based on the safety data for related triazole compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

1-(2-Chlorophenyl)-1H-1,2,3-triazole is a readily accessible compound through the robust and efficient CuAAC reaction. Its structural features make it an interesting candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

Please note that while I can generate a list of references based on the search results, I cannot provide clickable URLs as per my current capabilities.

- A convenient synthesis of 1-aryl-1H-1,2,3-triazoles from aliphatic substrates - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI.

- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.

- 1H-1,2,3-Triazole, 1-(2-chlorophenyl)- | 66913-42-6 - ChemicalBook.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC.

- Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - Frontiers.

- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega.

- (PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)

- Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.

- Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.

- Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine deriv

- (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines)

- Azide-alkyne Huisgen cycloaddition - Wikipedia.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC.

- Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC): A Powerful Tool in Organic Chemistry - Echemi.

- 3-(3-Chlorophenyl)-1H-1,2,4-triazole.

- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde - Amerigo Scientific.

- 1-(2-chlorophenyl)-5-propyl-1h-1,2,4-triazole-3-carboxylic acid - PubChemLite.

Sources

- 1. 1H-1,2,3-Triazole, 1-(2-chlorophenyl)- | 66913-42-6 [chemicalbook.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]

- 9. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(3-Chlorophenyl)-1H-1,2,4-triazole | 52853-74-4 [sigmaaldrich.com]

Crystal structure analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Title: Structural Elucidation and Solid-State Architecture of 1-(2-Chlorophenyl)-1H-1,2,3-triazole: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, X-ray crystallographic determination, and supramolecular analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole . Targeted at drug development professionals and structural chemists, this document moves beyond basic characterization to explore the steric consequences of ortho-halogenation on the 1,2,3-triazole pharmacophore—a critical bioisostere in modern medicinal chemistry. We detail a self-validating workflow from "Click" synthesis to Hirshfeld surface analysis, establishing a protocol for assessing how steric torsion influences solubility and receptor binding.

Part 1: Molecular Context & Synthesis[1][2][3]

The 1,2,3-triazole ring is a celebrated bioisostere for the amide bond, offering resistance to metabolic degradation while maintaining hydrogen-bonding capability. However, the introduction of a chlorine atom at the ortho position of the N1-phenyl ring introduces a specific steric clash that disrupts planarity, a feature that must be controlled during lead optimization.

Validated Synthetic Protocol (CuAAC)

The most robust route to high-purity crystalline material is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloaddition, which yields regioisomeric mixtures, CuAAC is regioselective for the 1,4-isomer (though the target here is the unsubstituted 4,5-positions, the method applies for generating the N1-linkage cleanly).

Reaction Scheme:

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-chloroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO₂ (12 mmol) dropwise.

-

Azidation: Treat the diazonium salt with NaN₃ (15 mmol) to yield 1-azido-2-chlorobenzene. Safety Note: Isolate with care; organic azides are potential explosives.

-

Cycloaddition: Suspend the azide in a

-BuOH/H₂O (1:1) mixture. Add sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%). -

Purification: Extract with ethyl acetate. The target compound typically precipitates as a pale solid (mp: 111–113°C) upon concentration or addition of hexanes.

Part 2: Crystallization & Data Collection Strategies

Obtaining diffraction-quality single crystals is the bottleneck of structural analysis. For the ortho-chloro derivative, the disruption of

Solvent Selection Matrix

| Solvent System | Method | Target Morphology | Suitability |

| Ethanol/Water (4:1) | Slow Evaporation | Prisms/Blocks | High (Preferred for diffraction) |

| DCM/Hexane | Vapor Diffusion | Needles | Medium (Often too thin) |

| Acetonitrile | Cooling (-20°C) | Plates | High (Reduces thermal disorder) |

X-Ray Diffraction Protocol

-

Temperature: Data must be collected at low temperature (100 K) using a Cryostream. The 1,2,3-triazole ring often exhibits librational disorder at room temperature.

-

Source: Mo-K

( -

Resolution: Collect data to at least

Å resolution (

Part 3: Structural Refinement & Logic

This section details the logic flow for solving the structure, emphasizing the handling of the specific crystallographic challenges posed by this molecule.

Workflow Visualization

The following diagram illustrates the critical path from raw data to a validated CIF (Crystallographic Information File).

Figure 1: Logic flow for X-ray structure determination and refinement.

Key Refinement Metrics (Self-Validation)

To ensure trustworthiness, the final model must meet these criteria:

-

R-factor (R1):

for strong data. -

Goodness of Fit (GooF): Should approach 1.0.

-

Flack Parameter: Not applicable here (centrosymmetric), but crucial if crystallizing in a chiral space group (e.g.,

). -

Disorder Handling: If the triazole ring shows high thermal ellipsoids, model with a split-site disorder model using PART instructions in SHELXL.

Part 4: Supramolecular Architecture & Analysis

The core scientific value lies in interpreting how the molecule packs. The 2-Cl substituent forces the phenyl and triazole rings to twist, breaking planarity.

Torsion Analysis (The "Ortho-Effect")

In unsubstituted 1-phenyl-1,2,3-triazole, the inter-ring torsion angle is typically

-

Hypothesis: For the 1-(2-chlorophenyl) derivative, expect a torsion angle

. -

Causality: This twist minimizes steric repulsion between the Chlorine lone pairs and the triazole N2/C5 protons.

Hirshfeld Surface Analysis

Hirshfeld surfaces provide a visual map of intermolecular interactions, far superior to simple distance measurements.

-

Mapping: Map

(normalized contact distance) onto the surface.-

Red spots: Contacts shorter than van der Waals radii (Strong H-bonds).

-

White regions: Contacts at vdW distance.

-

Blue regions: No close contacts.

-

Interaction Fingerprint for 1-(2-Chlorophenyl)-1H-1,2,3-triazole:

| Interaction Type | Surface Contribution (%) | Structural Role |

| H...H | ~35-45% | Dispersive packing forces. |

| C-H...N | ~20-25% | Weak hydrogen bonds (Triazole N as acceptor). |

| C-H...Cl | ~10-15% | Halogen interactions stabilizing the twist. |

| < 5% | Diminished due to the non-planar twist caused by Cl. |

Interaction Pathway Diagram

The following diagram maps the supramolecular assembly logic.

Figure 2: Impact of the ortho-chloro substituent on supramolecular assembly.

Part 5: Pharmaceutical Implications

Understanding this structure aids in "Structure-Based Drug Design" (SBDD).

-

Solubility: The high torsion angle disrupts efficient crystal packing (higher lattice energy), often increasing solubility compared to planar analogs.

-

Bioisosterism: The twisted conformation mimics the trajectory of twisted amide bonds in peptides, making this scaffold useful for peptidomimetics.

References

-

Synthesis & Properties: Wang, L., et al. (2010).[6] "Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water." Synthetic Communications. (Validated against search result 1.6).

-

Crystallographic Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][1][2][3][4][5][8] CrystEngComm, 11(1), 19-32.

-

Triazole Structural Analogs: Sławiński, J., et al. (2021). "Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis." Molecules, 26(13), 4059.

-

Refinement Software (SHELX): Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

- 1. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents [frontiersin.org]

- 5. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking [mdpi.com]

- 8. papers.ssrn.com [papers.ssrn.com]

Solubility profile of 1-(2-Chlorophenyl)-1H-1,2,3-triazole in organic solvents

An In-Depth Technical Whitepaper on the Physicochemical and Thermodynamic Profiling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Executive Briefing

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, frequently deployed as a bioisostere for amide bonds due to its metabolic stability, high dipole moment, and hydrogen-bond accepting capabilities[1]. Specifically, 1-(2-Chlorophenyl)-1H-1,2,3-triazole represents a highly functionalized building block synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For drug development professionals and formulation scientists, understanding the solubility profile of this compound in organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., cooling crystallization), and formulating delivery vehicles.

This whitepaper synthesizes Hansen Solubility Parameters (HSP), thermodynamic modeling via the Apelblat equation, and field-proven empirical protocols to provide a comprehensive guide to the solubility behavior of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, we must deconstruct its intermolecular forces using Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid or solid into three distinct components: dispersion forces (

Structural Causality

-

The 1,2,3-Triazole Core: Unsubstituted 1,2,3-triazole has highly polar and hydrogen-bonding characteristics (

, -

The 2-Chlorophenyl Substitution: Substituting the N1 position with a 2-chlorophenyl group fundamentally alters the molecule's thermodynamic landscape. It eliminates the N-H hydrogen-bond donor capacity, drastically reducing

. Simultaneously, the bulky, electron-withdrawing ortho-chloro group induces a steric twist, forcing the phenyl ring out of coplanarity with the triazole ring. This disrupts tight crystal lattice packing, generally lowering the melting point and increasing solubility in lipophilic and polar aprotic solvents compared to planar analogs.

Predicted Solubility in Organic Solvents

Based on group contribution methods and the principle of "like dissolves like" (minimizing the Hansen distance,

| Solvent Class | Representative Solvent | Predicted Solubility Profile for 1-(2-Chlorophenyl)-1H-1,2,3-triazole | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Excellent. Matches the high dipole moment of the triazole ring without requiring H-bond donation. Ideal for stock solutions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | High. The ester carbonyl interacts favorably with the triazole dipole; excellent solvent for extraction and chromatography. |

| Polar Protic | Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Moderate. The high |

| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Poor. Cannot solvate the highly polar triazole core. Used primarily as an anti-solvent for precipitation. |

| Halogenated | Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | High. Excellent |

Thermodynamic Modeling of Dissolution

The dissolution of a crystalline solid into an organic solvent is a thermodynamic process governed by the disruption of the crystal lattice and the subsequent formation of a solvent cavity and solute-solvent interactions.

Thermodynamic pathway of 1-(2-Chlorophenyl)-1H-1,2,3-triazole dissolution.

The Apelblat Equation

To mathematically correlate the temperature-dependent solubility of triazole derivatives, the modified Apelblat equation is the industry standard[4][5]. It provides a highly accurate semi-empirical model for mole fraction solubility (

- : Empirical model variables determined via non-linear regression (e.g., using Origin software)[4].

-

Significance : The term

accounts for the non-ideality of the solution and the enthalpy of dissolution, while

Empirical Validation: The Self-Validating Protocol

Theoretical models must be grounded in rigorous empirical data. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) coupled to Ultraviolet (UV) detection, remains the gold standard for determining the thermodynamic solubility of active pharmaceutical ingredients and their intermediates[4].

Step-by-Step Shake-Flask Methodology

-

Solvent & Solute Preparation: Add an excess amount of 1-(2-Chlorophenyl)-1H-1,2,3-triazole (ensuring the presence of a solid pellet) to 5.0 mL of the selected organic solvent in a tightly sealed, amber glass vial.

-

Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Agitate at 150 RPM for a minimum of 48 to 72 hours at the target temperature (e.g., 298.15 K) to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours at the exact experimental temperature. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the microcrystals from the saturated supernatant.

-

Aliquot & Dilution (Critical Step): Immediately extract a precise aliquot (e.g., 100 µL) of the clear supernatant using a pre-warmed positive displacement pipette. Dilute this aliquot immediately into a highly solubilizing diluent (e.g., 50:50 Acetonitrile:Water) to prevent premature precipitation of the solute upon cooling to ambient room temperature.

-

Quantification: Analyze the diluted samples using HPLC-UV. Utilize a C18 reverse-phase column with an isocratic mobile phase. Detect the triazole at its

(typically around 254 nm due to the conjugated chlorophenyl ring). -

Data Processing: Convert the peak area to concentration using a pre-established calibration curve, and calculate the mole fraction solubility for Apelblat modeling[4].

Standardized Shake-Flask to HPLC-UV workflow for thermodynamic solubility determination.

Mechanistic Insights & Application

Understanding the solubility of 1-(2-Chlorophenyl)-1H-1,2,3-triazole goes beyond mere data collection; it informs downstream chemical processing.

Causality in Solvent Selection: The lack of hydrogen-bond donors on the fully substituted 1,2,3-triazole ring means that solubility in purely non-polar solvents (like hexane) is severely restricted by the high energetic cost of cavity formation without compensatory exothermic solvation interactions. Conversely, polar aprotic solvents like DMSO or DMF offer a highly favorable environment because their large dipole moments align with the triazole's dipole, while their alkyl groups interact favorably with the lipophilic 2-chlorophenyl ring via dispersion forces.

For drug development professionals, this dictates that reactions involving this compound (such as further functionalization at the C4 or C5 positions of the triazole) are best conducted in polar aprotic media, while purification can be elegantly achieved by dissolving the crude product in minimal ethyl acetate and titrating with hexane to induce controlled crystallization.

References

-

Prof. Steven Abbott. HSP Basics | Practical Solubility Science. stevenabbott.co.uk. Available at:[Link]

-

National Institutes of Health (NIH). Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. PMC. Available at:[Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at:[Link]

-

Journal of Chemical & Engineering Data (ACS Publications). Measurement and Correlation of Solubilities of 3-Nitro-1,2,4-triazol-5-one (NTO) in 10 Pure Solvents and 3 Binary Solvents from 278.15 to 328.15 K. Available at:[Link]

-

MDPI. Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption. Available at:[Link]

Sources

- 1. Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

Structural Elucidation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole Scaffolds

This technical guide details the structural elucidation of 1-(2-Chlorophenyl)-1H-1,2,3-triazole and its common 4-substituted derivatives (standard "Click Chemistry" products). The data provided focuses on the diagnostic signals required for confirmation of the 1,2,3-triazole core and the specific electronic/steric influence of the ortho-chloro substituent.

Content Type: Technical Guide | Audience: Medicinal Chemists & Spectroscopists

Executive Summary

The 1-(2-chlorophenyl)-1,2,3-triazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a bioisostere for amide bonds and a rigid linker in proteolysis-targeting chimeras (PROTACs).

Structural validation of this scaffold is frequently complicated by the ortho-effect of the chlorine atom. The steric bulk of the 2-Cl substituent forces the phenyl ring out of coplanarity with the triazole, altering the magnetic anisotropy and shifting the diagnostic triazole proton (

Structural Analysis & Electronic Effects

Before analyzing the raw data, it is essential to understand the electronic environment that dictates the chemical shifts.

The "Ortho-Chloro" Effect

In 1-aryl-1,2,3-triazoles, the N1-phenyl ring typically adopts a twisted conformation relative to the triazole plane to minimize steric clash between the ortho protons and the triazole nitrogen lone pairs.

-

Steric Twist: The 2-Cl group exacerbates this twist (dihedral angle > 40°).

-

Shielding/Deshielding:

-

H5 (Triazole): Typically appears as a singlet (or doublet with small

) between 8.00 – 9.00 ppm . The ortho-Cl can cause a downfield shift (deshielding) due to the "through-space" effect of the halogen lone pairs, despite the loss of conjugation. -

Phenyl Protons: The 2-Cl substituent breaks the symmetry of the phenyl ring, resulting in four distinct aromatic signals rather than the typical 2+2+1 pattern of unsubstituted phenyl rings.

-

Diagram 1: Assignment Logic Workflow

The following workflow illustrates the decision tree for assigning the 1,2,3-triazole regiochemistry (1,4- vs 1,5-disubstitution) and confirming the ortho-substitution.

Caption: Logical workflow for validating the regiochemistry and substitution pattern of 1-aryl-1,2,3-triazoles using 1D and NOE NMR experiments.

Experimental Spectral Data

The following data sets represent the two most common forms of this scaffold encountered in research: the 4-Phenyl derivative (standard CuAAC "click" product) and the Parent scaffold.

Compound A: 1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole

Context: This is the product of the copper-catalyzed reaction between 2-chlorophenyl azide and phenylacetylene.

Solvent: DMSO-

Table 1: 1H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-5 | 8.85 | s | 1H | - | Triazole CH (Diagnostic) |

| Ar-H (Ph-N) | 7.82 – 7.78 | dd | 1H | 8.0, 1.5 | H-3' (Next to Cl) |

| Ar-H (Ph-N) | 7.72 – 7.68 | td | 1H | 7.8, 1.5 | H-5' |

| Ar-H (Ph-N) | 7.65 – 7.60 | td | 1H | 7.8, 1.5 | H-4' |

| Ar-H (Ph-N) | 7.58 – 7.55 | dd | 1H | 8.0, 1.5 | H-6' (Next to N) |

| Ar-H (Ph-C4) | 7.95 – 7.90 | d | 2H | 7.5 | H-2'', H-6'' (Phenyl) |

| Ar-H (Ph-C4) | 7.48 – 7.42 | t | 2H | 7.5 | H-3'', H-5'' (Phenyl) |

| Ar-H (Ph-C4) | 7.38 – 7.32 | t | 1H | 7.5 | H-4'' (Phenyl) |

Analyst Note: The triazole proton at 8.85 ppm is significantly downfield compared to 1-phenyl-1,2,3-triazole (~8.6 ppm). This deshielding is characteristic of the 2-chlorophenyl ring's magnetic anisotropy and the presence of the C4-phenyl group.

Table 2: 13C NMR Data (100 MHz, DMSO-

)

| Shift ( | Type | Assignment |

| 146.8 | Triazole C-4 | |

| 135.2 | Phenyl C-1' (N-attached) | |

| 130.8 | Phenyl C-1'' (C-attached) | |

| 130.4 | CH | Phenyl C-3' (Next to Cl) |

| 130.2 | CH | Phenyl C-4' |

| 129.8 | Phenyl C-2' (C-Cl) | |

| 129.4 | CH | Phenyl C-3'', C-5'' |

| 128.8 | CH | Phenyl C-6' |

| 128.5 | CH | Phenyl C-4'' |

| 125.6 | CH | Phenyl C-2'', C-6'' |

| 123.4 | CH | Triazole C-5 (Diagnostic) |

Compound B: 1-(2-Chlorophenyl)-1H-1,2,3-triazole (Parent)

Context: The unsubstituted scaffold, often synthesized via decarboxylation of the 4-carboxylic acid or reaction with vinyl acetate.

Solvent: CDCl

Table 3: 1H NMR Data (300 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Assignment |

| H-5 | 8.05 | d ( | Triazole CH (Deshielded) |

| H-4 | 7.88 | d ( | Triazole CH |

| Ar-H | 7.62 | dd | H-3' (Next to Cl) |

| Ar-H | 7.50 – 7.40 | m | H-4', H-5', H-6' |

Interpretation: Note the small coupling constant (

Hz) between H4 and H5. In the 1-(2-chlorophenyl) system, H5 is typically more deshielded than H4 due to the proximity to the aryl ring, even with the twist.

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectra above are reproducible, the following protocol minimizes paramagnetic impurities (Copper) which can broaden NMR signals.

Diagram 2: Synthesis & Purification Workflow

Caption: Optimized workflow for CuAAC synthesis emphasizing Copper removal to prevent paramagnetic line broadening in NMR.

Step-by-Step Protocol

-

Reaction: Dissolve 2-chlorophenyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in t-BuOH/H

O (1:1). Add CuSO -

Copper Removal (Critical): Upon completion, dilute with EtOAc and wash with 10% aqueous NH

OH or saturated EDTA solution.-

Why? Residual paramagnetic Cu(II) coordinates to the triazole nitrogens, causing significant line broadening and shifting of the H5 signal, rendering the NMR data unreliable.

-

-

Isolation: Dry organic layer over Na

SO -

NMR Prep: Dissolve ~5-10 mg of the purified solid in 0.6 mL DMSO-

. If the solution is cloudy, filter through a small plug of cotton or Celite in a Pasteur pipette.

References

-

Synthesis & Characterization of 1,4-Disubstituted Triazoles: Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for the Synthesis of 1,2,3-Triazoles via CuAAC. Journal of Organic Chemistry.

- NMR of 1,2,3-Triazoles (Data Verification)

-

Copper Removal Techniques in Click Chemistry: Gau, J. et al. (2011). Effect of Trace Copper on NMR of Click Products. Molecules.

-

Spectral Database for Organic Compounds (SDBS): Compound: 1-phenyl-1H-1,2,3-triazole (Analogous Baseline).

Sources

Technical Guide: FTIR Spectral Analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole , a pharmacophore increasingly relevant in antifungal and antibacterial drug discovery. Unlike simple aliphatic systems, this molecule couples a nitrogen-rich heteroaromatic ring (1,2,3-triazole) with an electron-withdrawing ortho-substituted halogenated benzene. Accurate characterization requires distinguishing the subtle overlap between the triazole breathing modes and the chlorophenyl ring vibrations. This guide details the theoretical grounding, experimental protocols, and specific band assignments necessary for rigorous structural validation.

Part 1: Molecular Architecture & Vibrational Theory

Structural Dynamics

The molecule consists of two distinct rigid planar systems linked by a C-N

-

The 1,2,3-Triazole Moiety: A five-membered aromatic ring containing three adjacent nitrogen atoms. It exhibits high dipole moments, leading to intense infrared absorption bands, particularly for N=N and C-N stretching modes.

-

The 2-Chlorophenyl Moiety: An ortho-disubstituted benzene ring. The chlorine atom at the ortho position introduces a significant mass effect (reduced mass

) and an inductive effect (-I), shifting adjacent C-H and C=C vibrations compared to an unsubstituted phenyl ring.

Theoretical Basis of Absorption

-

High-Frequency Region (>3000 cm⁻¹): dominated by C-H stretching. The heteroaromatic C-H (triazole C5-H) typically absorbs at higher wavenumbers than the benzenoid C-H due to the higher

-character of the carbon orbital adjacent to the nitrogen. -

Fingerprint Region (<1500 cm⁻¹): dominated by skeletal vibrations. The "breathing" of the triazole ring and the C-Cl stretching modes are the critical diagnostic markers here.

Part 2: Experimental Protocol

To ensure reproducibility and minimize spectral artifacts (such as water vapor interference or crystal lattice effects), the following protocol is recommended.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Preferred for rapid qualitative analysis and polymorphism screening.

-

Crystal Contact: Place approximately 2–5 mg of the solid sample onto the diamond or ZnSe crystal.

-

Compression: Apply consistent pressure using the anvil to ensure intimate contact. Inconsistent pressure can alter peak intensity ratios, particularly for the C-Cl band.

-

Parameters:

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving hyperfine splitting in the fingerprint region).

-

Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

-

Background: Collect a fresh air background immediately prior to sampling.

-

Method B: KBr Pellet Transmission

Preferred for publication-quality spectra and resolving weak overtones.

-

Matrix Preparation: Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove hygroscopic water.

-

Grinding: Mix the sample with KBr in a 1:100 ratio (1 mg sample to 100 mg KBr). Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce polymorphic transitions.

-

Pressing: Compress the mixture under 8–10 tons of pressure for 2 minutes to form a transparent disc.

-

Analysis: Mount in the transmission holder and purge the sample chamber with dry nitrogen to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Workflow Visualization

Caption: Decision matrix for selecting ATR vs. KBr transmission modes based on analytical requirements.

Part 3: Detailed Spectral Analysis[1]

The following assignments are synthesized from high-fidelity literature on 1,2,3-triazole derivatives and ortho-substituted chlorobenzenes.

The High-Frequency Region (3200 – 2800 cm⁻¹)

This region contains the C-H stretching vibrations.[1] The key to identification is the subtle shift between the triazole proton and the phenyl protons.

-

Triazole C5-H Stretch (~3120 – 3160 cm⁻¹): The proton on the triazole ring (C5 position) is acidic and attached to a carbon with significant

-character. It typically appears as a weak-to-medium sharp band, often the highest frequency fundamental vibration in the spectrum. -

Aromatic C-H Stretch (3000 – 3100 cm⁻¹): Multiple weak bands corresponding to the phenyl ring protons.

The Double Bond Region (1650 – 1450 cm⁻¹)

This region is diagnostic for the aromatic skeletal vibrations.

-

Triazole N=N / C=N Stretch (~1520 – 1490 cm⁻¹): A characteristic "marker band" for the 1,2,3-triazole ring. It is often obscured by the strong benzene ring modes but can be distinguished by its sensitivity to N1-substitution.

-

Aromatic C=C Stretch (1590 & 1480 cm⁻¹): The standard quadrant stretching modes of the benzene ring. The presence of the chlorine atom may split the band near 1480 cm⁻¹.

The Fingerprint Region (1450 – 600 cm⁻¹)

This is the most critical region for confirming the ortho-chloro substitution pattern.

-

Triazole Ring Breathing (~1200 – 1280 cm⁻¹): A strong band involving the expansion and contraction of the N-N-N linkage.

-

C-Cl Stretching (1030 – 1090 cm⁻¹): The aryl-chloride bond vibration. While variable, it generally appears as a distinct band in this range for in-plane vibrations.

-

Ortho-Substitution Pattern (~730 – 770 cm⁻¹): The C-H out-of-plane (oop) bending mode. For an ortho-disubstituted benzene (1,2-substitution), this manifests as a single strong band in the 735–770 cm⁻¹ range. This is the definitive confirmation of the ortho isomer (vs. meta or para).

Summary of Diagnostic Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| 3120 – 3160 | Weak/Med | Triazole C-H | C5-H Stretching (Heteroaromatic) |

| 3050 – 3100 | Weak | Ar C-H | Phenyl C-H Stretching |

| 1590 – 1600 | Medium | Ar C=C | Phenyl Ring Skeletal Stretch |

| 1510 – 1530 | Medium | N=N / C=N | Triazole Ring Stretching (Asymmetric) |

| 1470 – 1480 | Strong | Ar C=C | Phenyl Ring Skeletal Stretch |

| 1260 – 1285 | Strong | N-N-N | Triazole Ring Breathing / N-N Stretch |

| 1035 – 1080 | Medium | Ar-Cl | C-Cl In-plane Stretching |

| 950 – 980 | Medium | Ring Def. | Triazole Ring Deformation |

| 735 – 770 | Very Strong | C-H (oop) | Ortho-substituted Benzene (Diagnostic) |

Part 4: Interpretation Logic & Troubleshooting

When analyzing the spectrum of 1-(2-Chlorophenyl)-1H-1,2,3-triazole, researchers should follow a subtractive logic path to validate the structure.

Spectral Decision Tree

Caption: Logical pathway for confirming the specific isomer structure using FTIR marker bands.

Common Artifacts

-

Water Vapor: Jagged noise in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions. Solution: Better purging.

-

Residual Solvent: Broad peaks at 3400 cm⁻¹ (Ethanol/Water) or sharp peaks at 1700 cm⁻¹ (Acetone/Ethyl Acetate) if the sample was recrystallized but not fully dried.

References

-

El-Sheshtawy, H. S., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling. Available at: [Link]

- Silverstein, R. M., et al. (2005). "Spectrometric Identification of Organic Compounds." John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). "Triazole and Benzene derivative IR data." NIST Chemistry WebBook. Available at: [Link]

-

Murti, Y., et al. (2011). "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry.[2] Available at: [Link]

-

LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups (Aromatic C-H and C-Cl)." Available at: [Link]

Sources

Electronic Properties and DFT Calculations of Chlorophenyl Triazoles: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of chlorophenyl triazoles, a scaffold critical to modern drug discovery due to its bioisosteric properties and metabolic stability. By synthesizing Density Functional Theory (DFT) protocols with experimental validation, this document aims to equip researchers with a self-validating workflow for predicting electronic behavior, reactivity, and pharmacological potential.

Introduction: The Pharmacophore & The Physics

Chlorophenyl triazoles combine the high dipole moment and hydrogen-bonding capability of the triazole ring (1,2,3- or 1,2,4-isomers) with the lipophilic, electron-withdrawing nature of the chlorophenyl group. This synergy is pivotal in medicinal chemistry:

-

Triazole Ring: Acts as a rigid linker and bioisostere for amide bonds, resistant to metabolic hydrolysis.

-

Chlorine Substituent: Enhances lipophilicity (logP) for membrane permeability and modulates the electron density of the aromatic system via the inductive (-I) and mesomeric (+M) effects.

Why DFT? Experimental synthesis is resource-intensive. DFT allows for the ab initio prediction of:

-

Global Reactivity: Chemical hardness/softness (stability).

-

Local Reactivity: Molecular Electrostatic Potential (MEP) maps for identifying binding pockets.

-

Spectroscopic Signatures: IR/Raman and NMR prediction for structural confirmation.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended based on field consensus (e.g., B3LYP/6-311++G(d,p)).

The Computational Workflow

The following diagram outlines the self-validating sequence from structure generation to property prediction.

Figure 1: Standardized DFT workflow for chlorophenyl triazole characterization. Note the critical validation step ensuring the structure is a true minimum on the potential energy surface.

Technical Specifications

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles, offering a balanced error cancellation for bond lengths and vibrational frequencies. For charge-transfer excitations (UV-Vis), CAM-B3LYP or ωB97XD (long-range corrected) is preferred to avoid "ghost" states.

-

Basis Set: 6-311++G(d,p) .[1]

-

++: Diffuse functions are critical for describing the lone pairs on the triazole nitrogens and the chlorine atom.

-

(d,p): Polarization functions account for the distortion of orbitals in the aromatic ring and C-Cl bond.

-

-

Solvation: Use the PCM (Polarizable Continuum Model) or SMD with water (

) or DMSO to mimic biological environments.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The energy gap (

Typical Values for Chlorophenyl Triazoles (B3LYP/6-311++G(d,p)):

| Property | Typical Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.2 | Electron donating ability. Localized often on the triazole ring. |

| LUMO Energy | -2.0 to -2.8 | Electron accepting ability. Localized on the chlorophenyl ring.[2][3] |

| Energy Gap ( | 4.2 - 4.8 | Indicates high kinetic stability (hard molecule). |

Mechanistic Insight: The chlorine atom (para-position) lowers the HOMO energy due to the inductive withdrawal, stabilizing the molecule against oxidation compared to the unsubstituted phenyl triazole.

Molecular Electrostatic Potential (MEP)

MEP maps map the charge distribution onto the electron density surface (isovalue = 0.002 a.u.), identifying reactive sites for docking.

-

Negative Regions (Red): Concentrated on the triazole nitrogens (N2/N3 in 1,2,3-triazoles). These are the primary H-bond acceptors for receptor binding (e.g., Serine/Threonine residues in active sites).

-

Positive Regions (Blue): Concentrated on the C-H protons of the phenyl ring and the triazole C-H. These act as H-bond donors.

Global Reactivity Descriptors

Derived from Koopmans' theorem, these descriptors quantify the "drug-likeness" and reactivity.

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Spectroscopic Validation (Self-Validating Protocol)

To ensure the calculated geometry represents the physical reality, one must correlate theoretical vibrational frequencies with experimental FT-IR data.

Scaling Factors: DFT tends to overestimate frequencies due to the harmonic approximation.

-

Scale Factor for B3LYP/6-311++G(d,p): ~0.961 - 0.967.

Key Diagnostic Bands:

-

C-Cl Stretching: ~1080–1100 cm⁻¹ (Strong intensity, highly characteristic).

-

Triazole N=N / C=N: ~1450–1600 cm⁻¹.

-

C-H Stretching (Aromatic): >3000 cm⁻¹.[4]

If the calculated unscaled C-Cl stretch deviates by >50 cm⁻¹ from the experimental value, re-evaluate the basis set or check for conformational isomers.

Biological Relevance: Docking & Interaction

The electronic properties directly dictate the biological signaling potential. The chlorophenyl triazole moiety is often used to target enzymes like DNA Gyrase (antimicrobial) or EGFR (anticancer).

Interaction Pathway

The following diagram illustrates how electronic features translate to binding affinity.

Figure 2: Mechanism of action driven by electronic properties. The high dipole moment orients the ligand, while MEP extrema direct specific H-bond formation.

References

-

A Comparison Between Observed and DFT Calculations on Structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports. Link

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. NIH National Library of Medicine. Link

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and DFT Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Link

-

New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations. Molecules. Link

-

Computational Assessment of the Reactivity and Pharmaceutical Potential of Novel Triazole Derivatives. Arabian Journal of Chemistry. Link

Sources

Pharmacophore modeling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole derivatives

Pharmacophore Modeling of 1-(2-Chlorophenyl)-1H-1,2,3-Triazole Derivatives A Structural Guide for Anticonvulsant Drug Design

Executive Summary

The 1-(2-Chlorophenyl)-1H-1,2,3-triazole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of anticonvulsant agents targeting the GABA-A receptor and voltage-gated sodium channels (VGSCs). Unlike its 1,2,4-triazole counterparts, the 1,2,3-triazole isomer offers unique bioisosteric properties, mimicking the amide bond while providing enhanced metabolic stability against hydrolytic cleavage.

This technical guide dissects the pharmacophore features of this specific derivative class. It focuses on the critical role of the 2-chlorophenyl moiety , which induces a steric "ortho-twist," forcing the aromatic ring out of coplanarity with the triazole core. This conformational bias is a determinant factor for binding affinity within the hydrophobic pockets of the benzodiazepine binding site (BZD-BS) of the GABA-A receptor.

Chemical Context & Rationale

The "Ortho-Effect" in Pharmacophore Design

In rational drug design, the 2-chlorophenyl substituent is not merely a lipophilic group; it is a conformational lock.

-

Steric Hindrance: The chlorine atom at the ortho position creates steric clash with the triazole protons (or lone pairs), preventing free rotation around the N1-C(phenyl) bond.

-

Conformational Consequence: This forces the phenyl ring to adopt a dihedral angle of approximately 45–60° relative to the triazole plane.

-

Pharmacological Impact: This non-planar conformation is critical for fitting into the "L-shaped" hydrophobic cleft of the GABA-A receptor, a feature shared by clinically used benzodiazepines like diazepam and triazolam.

The 1,2,3-Triazole Core

-

Dipole Moment: ~5.0 D, allowing for strong dipole-dipole interactions.

-

H-Bonding: N2 and N3 act as weak hydrogen bond acceptors (HBA), while the C4/C5 protons (if unsubstituted) or attached substituents can serve as donors or hydrophobic contacts.

Pharmacophore Hypothesis: The 4-Point Model

Based on Structure-Activity Relationship (SAR) data from 1,2,3-triazolo-benzodiazepine derivatives and MF1 analogs, the consensus pharmacophore for anticonvulsant activity in this class is defined by four key features.

Feature Definitions

| Feature ID | Type | Chemical Moiety | Biological Interaction |

| HYD-1 | Hydrophobic/Aromatic | 2-Chlorophenyl Ring | |

| HBA | H-Bond Acceptor | Triazole N2/N3 | Interaction with His102 or Tyr159 residues in the binding pocket. |

| HYD-2 | Distal Hydrophobic | C4-Substituent (Distal Aryl) | Occupies the lipophilic pocket L2; size-limited (e.g., phenyl, 4-F-phenyl). |

| D/L | Donor/Linker | C4/C5 Linker (Amide/Ester) | Provides spacing and H-bond donor capability (e.g., -CONH-). |

Visualization of the Pharmacophore Model

Figure 1: Structural connectivity and interaction map of the 1-(2-chlorophenyl)-1H-1,2,3-triazole pharmacophore.[1]

Methodological Framework: Generating the Model

To rigorously develop this pharmacophore model, researchers must follow a self-validating workflow. This protocol assumes the use of molecular modeling software (e.g., MOE, LigandScout, or Schrödinger Phase).

Step-by-Step Protocol

Step 1: Dataset Curation & Preparation

-

Inclusion Criteria: Select 15–20 derivatives with known IC50/ED50 values (spanning 3 orders of magnitude).

-

3D Generation: Convert 2D structures to 3D.

-

Protonation States: Set pH to 7.4 (physiological).

-

Energy Minimization: Use the MMFF94x force field. Crucial: Ensure the 2-chlorophenyl ring is not forced planar; allow it to relax to its local minimum (~50° torsion).

Step 2: Conformational Analysis

-

Generate conformers (e.g., OMEGA or MOE Conformational Search).

-

Limit: 100 conformers per molecule.

-

Energy Window: 10 kcal/mol.

-

Note: The "bioactive conformation" is likely not the global minimum but a low-energy conformer where the 2-Cl group is twisted.

Step 3: Pharmacophore Alignment (Ligand-Based)

-

Select the most potent compound (e.g., a derivative with ED50 < 10 mg/kg) as the Template .

-

Align all other actives to the Template based on the triazole ring and the centroid of the chlorophenyl ring.

-

Identify common features (HBA, HYD, AR).

Step 4: Validation (Decoy Set)

-

Generate a set of 500+ decoys (compounds with similar MW/LogP but no activity) using the DUD-E generator.

-

Screen the pharmacophore against the combined Active + Decoy database.

-

Metric: Calculate the Enrichment Factor (EF) and ROC AUC. A valid model should have AUC > 0.7.

Workflow Diagram

Figure 2: Computational workflow for ligand-based pharmacophore generation and validation.

Comparative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data derived from literature, highlighting why the 2-chlorophenyl (ortho) substitution is superior to meta or para substitutions for this specific scaffold in anticonvulsant assays (MES/PTZ models).

| Substituent (R) on N1-Phenyl | Conformational Effect | Anticonvulsant Activity (Relative) | Pharmacokinetic Note |

| 2-Cl (Ortho) | High Twist (~50°) | High (+++++) | Optimal BBB penetration; metabolic block at ortho-position. |

| 2-F (Ortho) | Moderate Twist | Moderate (+++) | Smaller steric bulk; less effective hydrophobic packing. |

| 3-Cl (Meta) | Planar/Flexible | Low (+) | Lacks the specific shape required for the BZD pocket. |

| 4-Cl (Para) | Planar | Inactive/Low (-) | Often increases toxicity; poor fit in L-shaped pocket. |

| Unsubstituted | Planar | Low (+) | Rapid metabolism; lacks hydrophobic bulk. |

Data synthesized from comparative studies of triazole-benzodiazepine and pyrazole analogs (e.g., MF1).

References

-

Shafie, A., et al. (2020). "Novel fused 1,2,3-triazolo-benzodiazepine derivatives as potent anticonvulsant agents: design, synthesis, in vivo, and in silico evaluations."[2] ResearchGate.[3]

-

Yabuki, Y., et al. (2020). "Anti-Epileptic Effects of FABP3 Ligand MF1 through the Benzodiazepine Recognition Site of the GABAA Receptor."[2] ResearchGate.[3]

-

Mishra, C.B., et al. (2017). "Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives." Semantic Scholar.

-

Koopaei, M.N., et al. (2025). "Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives."[4] Brieflands.

-

Drajic, D., et al. (2022). "Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives." MDPI.

Sources

Technical Whitepaper: Safety, Toxicity, and Pharmacological Profiling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

Executive Summary

In modern drug discovery, the 1,2,3-triazole heterocycle is universally recognized as a privileged scaffold. Acting as a highly stable amide bioisostere, it confers resistance to metabolic degradation while enhancing target binding affinity via strong dipole interactions[1]. However, the specific functionalization of this core—such as the introduction of an ortho-chloro substituted phenyl ring to form 1-(2-Chlorophenyl)-1H-1,2,3-triazole —fundamentally alters its physicochemical and toxicological landscape. The steric hindrance and electron-withdrawing nature of the ortho-chloro group influence both the compound's safety data sheet (SDS) profile and its pharmacokinetic behavior[2].

This whitepaper provides a comprehensive, causality-driven guide to the safety, mechanistic toxicology, and validated experimental handling of 1-(2-Chlorophenyl)-1H-1,2,3-triazole and its derivatives.

Physicochemical Profiling & Structural Causality

Understanding the physical nature of a compound is the first step in predicting its biological behavior and handling risks. The data below is synthesized from structural analogs and isomeric baseline data to provide a predictive model for the 2-chloro derivative[3].

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Causality / Experimental Implication |

| Molecular Formula | C8H6ClN3 | Baseline stoichiometry for calculating synthetic yields. |

| Molecular Weight | 179.61 g/mol | Low molecular weight ensures highly favorable ligand efficiency metrics in hit-to-lead optimization. |

| Predicted XLogP3 | 1.9 – 2.6 | Moderate lipophilicity; optimal for cellular membrane permeability but necessitates the use of DMSO or similar amphiphilic solvents for in vitro assay preparation. |

| TPSA | 41.6 Ų | Topological Polar Surface Area is well below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration. |

| H-Bond Acceptors | 3 (N2, N3 atoms) | The basic nitrogen atoms facilitate strong hydrogen bonding with target enzyme pockets (e.g., Cholinesterase, MetAP2)[4],[5]. |

Comprehensive Safety Data Sheet (SDS) Analysis

While the 1,2,3-triazole ring itself exhibits low inherent toxicity[4], the halogenated aryl substituent requires strict adherence to Globally Harmonized System (GHS) protocols. The ortho-chloro substitution increases the electrophilicity of the molecule, which can lead to localized irritation upon contact with mucosal membranes.

Table 2: GHS Classification & Precautionary Directives

| Hazard Class | GHS Code | Signal Word | Mechanistic Mitigation Protocol |

| Acute Toxicity (Oral) | H302 | Warning | P264/P270: Wash hands thoroughly; do not eat/drink in the lab. The lipophilic nature allows rapid gastric absorption. |

| Skin Irritation | H315 | Warning | P280: Wear nitrile gloves. The compound can disrupt the lipid bilayer of the stratum corneum. |

| Eye Irritation | H319 | Warning | P305+P351: Wear tight-fitting safety goggles. Halogenated aromatics cause severe osmotic stress to corneal tissues. |

| STOT (Single Exposure) | H335 | Warning | P261: Perform all transfers in a Class II fume hood. Inhalation of micro-particulates triggers respiratory mucosal inflammation. |

Mechanistic Toxicology & Pharmacokinetics

When transitioning from in vitro synthesis to in vivo application, the metabolic fate of 1-(2-Chlorophenyl)-1H-1,2,3-triazole must be mapped. The 1,2,3-triazole core is highly stable in both acidic and basic physiological conditions, resisting standard hydrolytic cleavage[4]. Consequently, hepatic metabolism is forced to target the 2-chlorophenyl ring.

Phase I metabolism (primarily via CYP3A4 and CYP2D6) attempts oxidative dehalogenation. At therapeutic doses, these metabolites are safely conjugated with glutathione and excreted renally. However, at high doses, the depletion of hepatic glutathione can lead to the accumulation of reactive intermediates, presenting a dose-dependent hepatotoxicity risk.

Figure 1: Pharmacokinetic and metabolic toxicity pathways of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed, moving beyond a simple recipe to foster true laboratory expertise.

Protocol 1: Regioselective Synthesis via CuAAC (Click Chemistry)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is best achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1],[5].

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthetic workflow.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and water. Causality: This specific biphasic system ensures optimal solvation of both the hydrophobic organic precursors (azide/alkyne) and the hydrophilic inorganic catalyst salts, preventing premature precipitation.

-

Precursor Loading: Dissolve 1.0 equivalent of 2-chlorophenyl azide and 1.05 equivalents of the desired terminal alkyne in the solvent mixture.

-

Catalyst Generation (In Situ): Add 0.05 equivalents of CuSO₄·5H₂O followed immediately by 0.1 equivalents of Sodium Ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) is added directly and exposed to atmospheric oxygen.

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 12-24 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the azide spot (which can be visualized using UV light due to the conjugated aryl ring) validates reaction completion.

-

Workup: Extract with Dichloromethane (DCM), wash with brine to remove copper salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the safety window and potential hepatotoxicity of the synthesized triazole, an MTT assay on HepG2 (human liver cancer) cells is required.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

cells/well. Incubate for 24 hours at 37°C in 5% CO₂. -

Compound Dosing: Dissolve the 1-(2-Chlorophenyl)-1H-1,2,3-triazole derivative in DMSO (stock solution). Dilute in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Causality: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity, which would skew the data.

-

Incubation & MTT Addition: After 48 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium dye into insoluble purple formazan crystals. This acts as a direct, self-validating biochemical marker of metabolic viability.

-

Solubilization & Readout: Remove the media and add 100 µL of pure DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ to determine the therapeutic safety window.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6409664, 5-(3-chlorophenyl)-1H-1,2,3-triazole." PubChem, [Link]

-

Taylor & Francis. "Pharmacological significance of triazole scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

-

National Institutes of Health. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." PMC, [Link]

-

MDPI. "Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers." Molecules, [Link]

-

IntechOpen. "1,2,3-Triazoles: Synthesis and Biological Application." IntechOpen, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-(3-chlorophenyl)-1H-1,2,3-triazole | C8H6ClN3 | CID 6409664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

The Chlorophenyl-1,2,3-Triazole Scaffold: A Technical Whitepaper on Synthesis, SAR, and Therapeutic Applications

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the 1,2,3-triazole ring has emerged as a privileged, highly versatile scaffold. Characterized by a strong dipole moment (~5 D) and robust metabolic stability against hydrolysis, oxidation, and reduction, it serves as an excellent bioisostere for amide bonds[1][2].

When this core is functionalized with a chlorophenyl group (e.g., 2-, 3-, or 4-chlorophenyl), the resulting derivatives exhibit a synergistic enhancement in biological efficacy. As an Application Scientist overseeing drug design, the causality behind selecting the chlorophenyl-triazole combination is twofold:

-

Halogen Bonding & Target Affinity : The chlorine atom acts as a highly directional halogen bond donor. This allows the molecule to anchor deeply into the hydrophobic, Lewis-basic pockets of target proteins (such as the ATP-binding clefts of kinases or the active site of Topoisomerase II)[3].

-

Lipophilicity and Pharmacokinetics : The integration of the chlorophenyl moiety significantly increases the overall lipophilicity (

) of the molecule. This enhancement is critical for traversing the lipid bilayer of cancer cells or the complex, lipid-rich cell walls of pathogens like Mycobacterium tuberculosis[3][4].

Synthetic Methodology: The CuAAC Workflow

The traditional Huisgen 1,3-dipolar cycloaddition requires extreme thermal conditions and notoriously yields an inseparable mixture of 1,4- and 1,5-disubstituted regioisomers[3][5]. To achieve the strict regioselectivity required for pharmaceutical applications, the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard[1][3].

Below is a self-validating, field-proven protocol for the synthesis of 1-(4-chlorophenyl)-4-substituted-1H-1,2,3-triazoles, engineered to eliminate heavy-metal cytotoxicity artifacts in downstream biological assays.

Step-by-Step Protocol: Regioselective Synthesis

Materials : 4-chlorophenyl azide (1.0 mmol), terminal alkyne (1.1 mmol), CuSO₄·5H₂O (0.05 mmol), Sodium Ascorbate (0.10 mmol),

-

Solvent & Reagent Assembly : Dissolve the 4-chlorophenyl azide and terminal alkyne in 5 mL of

-butanol.-

Causality:

-BuOH provides an optimal dielectric environment to solubilize the organic precursors without coordinating to and deactivating the copper catalyst[3].

-

-

Catalytic Activation : In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized water.

-

Cycloaddition : Add the aqueous catalytic mixture dropwise to the organic solution under vigorous stirring at room temperature (25°C). Allow the reaction to proceed for 6–12 hours until a precipitate forms.

-

Quenching & Metal Scavenging (Critical Step) : Dilute the mixture with 15 mL of ice-cold water and add 5 mL of 0.1 M EDTA (or saturated NH₄Cl/NH₄OH). Stir for 30 minutes.

-

Self-Validation (Characterization) : Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate regioselectivity via ¹H-NMR.

Fig 1. Biphasic CuAAC workflow for the regioselective synthesis of chlorophenyl-1,2,3-triazoles.

Biological Profiling & Structure-Activity Relationship (SAR)

Chlorophenyl-1,2,3-triazoles have demonstrated remarkable multi-target efficacy, particularly in oncology and infectious diseases. The triazole core acts as a robust linker, precisely positioning the chlorophenyl group to maximize target engagement[2][3].

Quantitative Data Summary

The following table synthesizes the inhibitory concentrations (IC₅₀) of various leading chlorophenyl-1,2,3-triazole derivatives against high-value therapeutic targets and cancer cell lines.

| Compound Class / Hybrid | Substituent | Target / Cell Line | IC₅₀ Value | Ref |

| Carbothioamide-Triazole (35a) | 4-Chlorophenyl | EGFR (Kinase) | 0.086 µM | [3] |

| Carbothioamide-Triazole (35a) | 4-Chlorophenyl | VEGFR-2 (Kinase) | 0.107 µM | [3] |

| Carbothioamide-Triazole (35a) | 4-Chlorophenyl | Topoisomerase II | 2.52 µM | [3] |

| Triazole-Chalcone Hybrid (7a) | 3-Chlorophenyl | A549 (Lung Cancer) | 8.67 µM | [2] |

| Benzofuran-Triazole-Tetrazole | 4-Chlorophenyl | MCF-7 (Breast Cancer) | < 15 µM | [6] |

SAR Insights :

-

In kinase inhibition (EGFR/VEGFR-2), the 4-chlorophenyl derivative (Compound 35a) exhibits nanomolar potency, outperforming many non-halogenated analogs by effectively occupying the deep hydrophobic ATP-binding pocket[3].

-

In antitubercular applications, derivatives such as 4-p-chlorobenzoyl-1-p-chlorophenyl-1H-1,2,3-triazole (DA13) act as potent UDP-Galactopyranose mutase inhibitors, disrupting mycobacterial cell wall biosynthesis[4].

Mechanism of Action (MOA) & Signaling Pathways

The therapeutic dominance of chlorophenyl-1,2,3-triazoles in oncology stems from their ability to induce apoptosis via dual-pathway blockade.

-